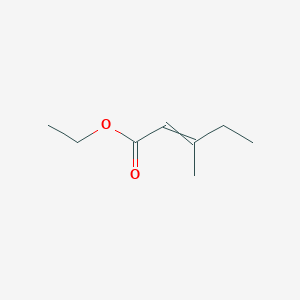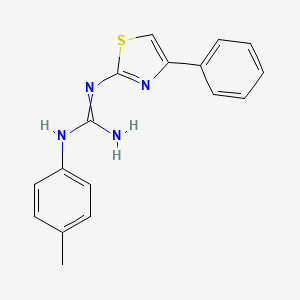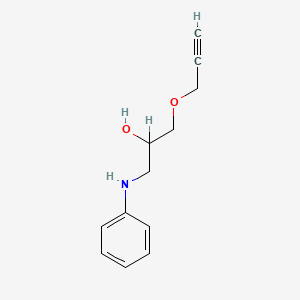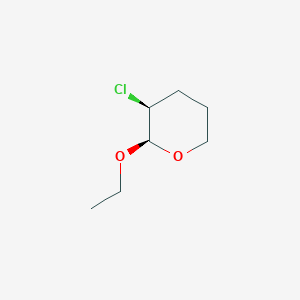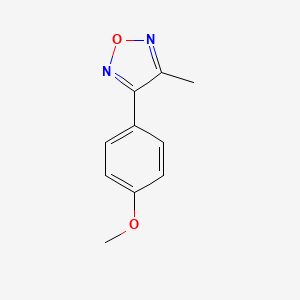
Chromium--rhodium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–rhodium (3/1) is a compound consisting of three parts chromium and one part rhodium. Chromium is a transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white, hard metal that is highly reflective and resistant to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chromium–rhodium (3/1) typically involves the reduction of chromium and rhodium salts in a controlled environment. One common method is the co-reduction of chromium chloride and rhodium chloride using a reducing agent such as hydrogen gas. The reaction is carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of chromium–rhodium (3/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Chromium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation states of chromium and rhodium, or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in the reactions of chromium–rhodium (3/1) include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of chromium–rhodium (3/1) depend on the specific reaction conditions. For example, oxidation reactions may produce chromium(VI) and rhodium(III) compounds, while reduction reactions may yield chromium(II) and rhodium(I) compounds.
Aplicaciones Científicas De Investigación
Chromium–rhodium (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties. In medicine, chromium–rhodium (3/1) is being investigated for its potential use in cancer treatment and as an antimicrobial agent. In industry, the compound is used in the production of high-performance alloys and coatings due to its excellent mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of chromium–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, chromium–rhodium (3/1) can interact with cellular components such as DNA and proteins, leading to changes in cellular function and activity. The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Comparación Con Compuestos Similares
Chromium–rhodium (3/1) can be compared with other similar compounds such as chromium–platinum (3/1) and chromium–palladium (3/1). While all these compounds share some common properties due to the presence of chromium, the unique properties of rhodium, such as its higher reflectivity and resistance to corrosion, make chromium–rhodium (3/1) particularly valuable in applications requiring high durability and performance. Other similar compounds include chromium–nickel (3/1) and chromium–cobalt (3/1), which also have unique properties and applications.
Conclusion
Chromium–rhodium (3/1) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves the reduction of chromium and rhodium salts, and it undergoes various chemical reactions, including oxidation and reduction. The compound has a wide range of applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with various molecular targets and pathways. Compared to similar compounds, chromium–rhodium (3/1) stands out for its high durability and performance.
Propiedades
Número CAS |
12190-94-2 |
|---|---|
Fórmula molecular |
Cr3Rh |
Peso molecular |
258.89 g/mol |
Nombre IUPAC |
chromium;rhodium |
InChI |
InChI=1S/3Cr.Rh |
Clave InChI |
PSZSZGHRVXPSHQ-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Cr].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


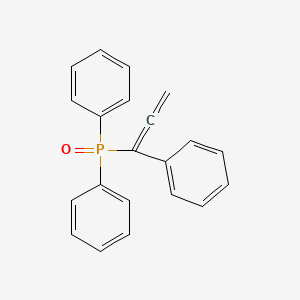
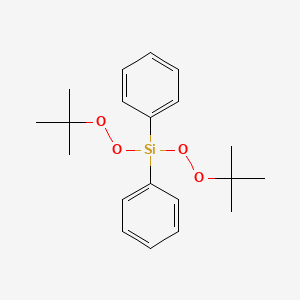
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
